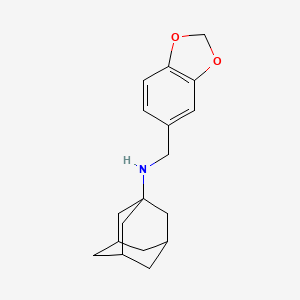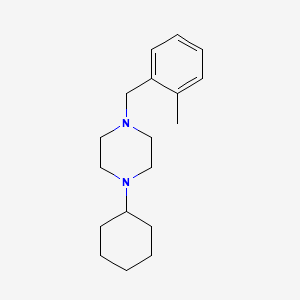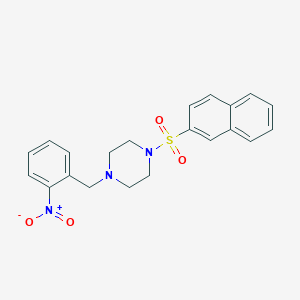![molecular formula C19H12ClN3O6 B10879047 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl pyrazine-2-carboxylate](/img/structure/B10879047.png)
2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl pyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-PYRAZINECARBOXYLATE is a complex organic compound with the molecular formula C19H12ClN3O6 This compound is characterized by the presence of a pyrazinecarboxylate moiety, a phenyl group substituted with a chloro and nitro group, and an oxoethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-PYRAZINECARBOXYLATE typically involves multiple steps:
-
Formation of the Phenoxy Intermediate: : The initial step involves the reaction of 2-chloro-6-nitrophenol with 4-bromophenol in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). This results in the formation of 4-(2-chloro-6-nitrophenoxy)phenol.
-
Esterification: : The phenoxy intermediate is then reacted with 2-bromoacetyl bromide in the presence of a base such as triethylamine (TEA) to form the ester linkage, yielding 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl bromide.
-
Coupling with Pyrazinecarboxylate: : Finally, the ester intermediate is coupled with 2-pyrazinecarboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
-
Substitution: : The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
-
Hydrolysis: : The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Phenyl Derivatives: Formed from nucleophilic substitution of the chloro group.
Carboxylic Acids and Alcohols: Formed from hydrolysis of the ester linkage.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial or anticancer properties. The presence of the pyrazinecarboxylate moiety is particularly noteworthy, as pyrazine derivatives are known for their pharmacological effects.
Medicine
Potential applications in medicine include the development of new therapeutic agents. The compound’s ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the design of molecules with specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-PYRAZINECARBOXYLATE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro substituents could play a role in binding interactions, while the pyrazinecarboxylate moiety might be involved in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
2-Pyrazinecarboxylic Acid: A simpler pyrazine derivative with known biological activities.
2-Chloro-6-nitrophenol: A precursor in the synthesis of the compound, also used in various chemical reactions.
Phenylpyrazine Derivatives: Compounds with similar structural features but different substituents, used in various research applications.
Uniqueness
The uniqueness of 2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-PYRAZINECARBOXYLATE lies in its combination of functional groups, which allows for a wide range of chemical modifications and potential applications. The presence of both a nitro and chloro group on the phenyl ring, along with the pyrazinecarboxylate moiety, provides a unique platform for the development of new compounds with diverse biological and chemical properties.
This detailed overview should provide a comprehensive understanding of 2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-PYRAZINECARBOXYLATE, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C19H12ClN3O6 |
|---|---|
Molecular Weight |
413.8 g/mol |
IUPAC Name |
[2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl] pyrazine-2-carboxylate |
InChI |
InChI=1S/C19H12ClN3O6/c20-14-2-1-3-16(23(26)27)18(14)29-13-6-4-12(5-7-13)17(24)11-28-19(25)15-10-21-8-9-22-15/h1-10H,11H2 |
InChI Key |
VISTVNAWOJTQML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)C(=O)COC(=O)C3=NC=CN=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Pyridin-4-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10878980.png)
![(3,5-Dimethoxyphenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10878986.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10878999.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B10879007.png)
![(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B10879018.png)
![2-{3-[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10879024.png)
![4-[(7-Benzyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether](/img/structure/B10879030.png)
![3-[3-(dimethylamino)propyl]-5-(furan-2-yl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B10879038.png)
methanone](/img/structure/B10879042.png)
![3-[11-Imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-D]pyrimidin-10(12H)-YL]-1-propanol](/img/structure/B10879048.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10879061.png)
